2-(3-Amino-2,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-4-yloxy)-propionic acid
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Overview
Description
It is an ether of lactic acid and glucosamine and occurs naturally as N-acetylmuramic acid in peptidoglycan, a crucial structural component of bacterial cell walls . This compound plays a significant role in the integrity and rigidity of bacterial cell walls, making it a key focus in microbiological and biochemical research.
Preparation Methods
Muramic acid can be synthesized through various methods, including:
Acidic Hydrolysis: This method involves the hydrolysis of peptidoglycan from bacterial cell walls using strong acids. The process typically includes the use of hydrochloric acid or sulfuric acid under controlled conditions to break down the peptidoglycan and release muramic acid.
High-Performance Liquid Chromatography (HPLC): This technique is used for the quantification and purification of muramic acid from complex mixtures. The method involves pre-column derivatization and fluorescence detection to separate muramic acid from other amino sugars.
Chemical Reactions Analysis
Muramic acid undergoes several types of chemical reactions:
Oxidation: Muramic acid can be oxidized to produce various derivatives, including aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert muramic acid into its corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Muramic acid has a wide range of applications in scientific research:
Microbial Biomarker: It is used as a biomarker for the detection and quantification of bacterial presence in environmental and clinical samples.
Biochemical Studies: Muramic acid is studied for its role in the structure and function of bacterial cell walls, providing insights into bacterial physiology and antibiotic resistance.
Medical Research: It is investigated for its potential role in inflammatory diseases and as a target for antibacterial therapies.
Industrial Applications: Muramic acid derivatives are explored for their use in the development of new materials and biotechnological applications.
Mechanism of Action
Muramic acid exerts its effects primarily through its incorporation into the peptidoglycan layer of bacterial cell walls. The peptidoglycan provides structural integrity and protection to bacteria. Enzymes like lysozyme target the glycosidic bonds between muramic acid and N-acetylglucosamine, leading to the degradation of the cell wall and subsequent bacterial lysis . This mechanism is crucial for the antibacterial activity of lysozyme and other similar enzymes.
Comparison with Similar Compounds
Muramic acid is unique due to its specific role in bacterial cell walls. Similar compounds include:
Glucosamine: An amino sugar that is a precursor to muramic acid and is found in various biological structures.
Galactosamine: Another amino sugar that is structurally similar but has different biological roles.
Mannosamine: An amino sugar involved in glycoprotein synthesis.
Muramic acid’s uniqueness lies in its exclusive presence in bacterial peptidoglycan, making it a specific marker for bacterial biomass and a target for antibacterial strategies.
Properties
IUPAC Name |
2-[3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFSPUZXLOGKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40525-29-9 |
Source
|
Record name | 2-(3-Amino-2,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-4-yloxy)-propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC333195 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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